molecular formula C8H19NO B6299886 1-(tert-Butylamino)-2-butanol CAS No. 100812-10-0

1-(tert-Butylamino)-2-butanol

Cat. No.: B6299886
CAS No.: 100812-10-0
M. Wt: 145.24 g/mol
InChI Key: MNPBBWITKFNCBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tert-Butylamino)-2-butanol is an organic compound with the molecular formula C8H19NO It is a secondary amine and alcohol, characterized by the presence of a tert-butyl group attached to the nitrogen atom and a hydroxyl group on the second carbon of the butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(tert-Butylamino)-2-butanol can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with 2-butanone in the presence of a reducing agent such as sodium borohydride. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butylamino)-2-butanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to facilitate substitution reactions.

Major Products Formed

    Oxidation: The major products include 2-butanone or 2-butanal.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the substituent introduced, such as alkyl halides or esters.

Scientific Research Applications

1-(tert-Butylamino)-2-butanol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(tert-Butylamino)-2-butanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the tert-butyl group and hydroxyl group allows for specific interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butylamine: A primary amine with similar structural features but lacking the hydroxyl group.

    2-(tert-Butylamino)ethanol: A compound with a similar amine and alcohol functional group but a shorter carbon chain.

    tert-Butyl alcohol: An alcohol with a tert-butyl group but lacking the amine functionality.

Uniqueness

1-(tert-Butylamino)-2-butanol is unique due to the combination of its tert-butyl group and hydroxyl group, which confer specific chemical properties and reactivity. This combination allows for versatile applications in synthesis and research, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-(tert-butylamino)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO/c1-5-7(10)6-9-8(2,3)4/h7,9-10H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPBBWITKFNCBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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